
2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The “2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide” molecule contains a total of 23 bond(s). There are 12 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 triple bond(s) .Physical and Chemical Properties Analysis
The “this compound” molecule contains a total of 23 atom(s). There are 11 Hydrogen atom(s), 8 Carbon atom(s), 2 Nitrogen atom(s), 1 Oxygen atom(s), and 1 Bromine atom(s). A chemical formula of “this compound” can therefore be written as: C8H11BrN2O .Wissenschaftliche Forschungsanwendungen
Novel Synthetic Pathways
One area of research focuses on the development of novel synthetic pathways utilizing compounds similar to 2-Bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide. For instance, the work by Li Li et al. describes the CuI/l-proline catalyzed coupling of 2-bromobenzamides and terminal alkynes, leading to the formation of substituted 3-methyleneisoindolin-1-ones. This process demonstrates the potential of related compounds in facilitating complex chemical syntheses, allowing for variations in N-substituents, aromatic rings, and methylene parts using suitable starting materials (Li et al., 2009).
Pharmacological Research
In pharmacological contexts, research on related N-substituted benzamides and acetamides has explored their role as novel synthetic opioid receptor agonists. A review by K. Sharma et al. highlights the significance of these compounds, particularly U-47700, in the realm of psychoactive substances. The study underscores the importance of international early warning systems in tracking emerging psychoactive substances and recommends pre-emptive research to ensure early detection in toxicological samples. This research underscores the potential pharmacological applications and challenges associated with compounds similar to this compound in developing non-fentanil opioids (Sharma et al., 2018).
Chemical Synthesis and Catalysis
Another significant area of research involves the synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones, as demonstrated by A. Davoodnia et al. They developed a simple and efficient procedure using tetrabutylammonium bromide (TBAB) as a novel ionic liquid catalyst. This study exemplifies the innovative use of bromide compounds in facilitating the synthesis of complex organic molecules under solvent-free conditions, highlighting the chemical versatility of bromide-related compounds in synthetic chemistry (Davoodnia et al., 2010).
Advanced Material Synthesis
Research extends into the synthesis of advanced materials, such as the work by P. Anbarasan et al., who explored the electrophilic cyanation of aryl and heteroaryl bromides for the synthesis of benzonitriles. This method provides a novel and convenient approach to synthesizing pharmaceutical intermediates, demonstrating the utility of bromide compounds in the development of new materials with potential applications in various industries (Anbarasan et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-N-(1-cyanocyclobutyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-16(13(9-15)7-4-8-13)12(17)10-5-2-3-6-11(10)14/h2-3,5-6H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFAPYZFBQWRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1Br)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate](/img/structure/B2535490.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide](/img/structure/B2535491.png)
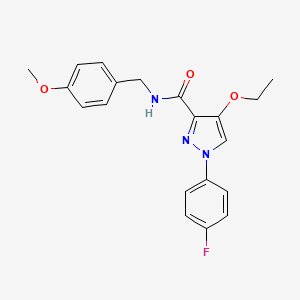
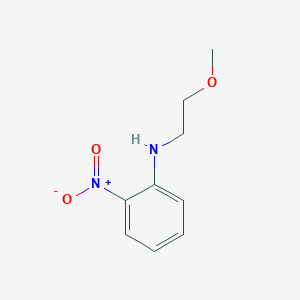
![1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride](/img/structure/B2535494.png)
![8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535495.png)
![Ethyl 3-[[4-[4-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2535497.png)
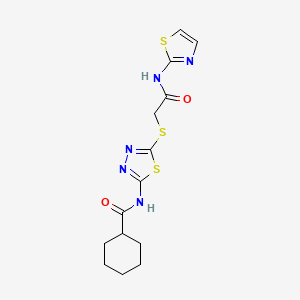
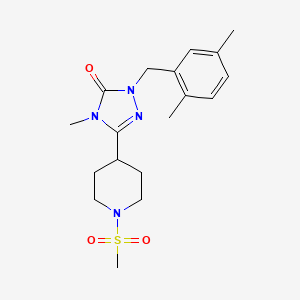
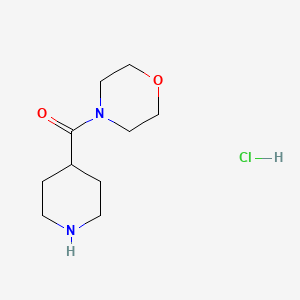

![[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2535506.png)


